1-(2-Chlorobenzyl)-1H-pyrazol-3-amine
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Overview
Description
1-(2-Chlorobenzyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the 2-chlorobenzyl group attached to the pyrazole ring imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorobenzyl)-1H-pyrazol-3-amine typically involves the reaction of 2-chlorobenzyl chloride with pyrazole in the presence of a base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The base, often sodium hydroxide or potassium carbonate, facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorobenzyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(2-Chlorobenzyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antitumor activity .
Comparison with Similar Compounds
Similar Compounds
Benzyl chloride: Similar in structure but lacks the pyrazole ring.
2-Chlorobenzylamine: Similar in structure but lacks the pyrazole ring.
1H-Pyrazol-3-amine: Similar in structure but lacks the 2-chlorobenzyl group.
Uniqueness
1-(2-Chlorobenzyl)-1H-pyrazol-3-amine is unique due to the presence of both the 2-chlorobenzyl group and the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
1-(2-Chlorobenzyl)-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a pyrazole ring substituted with a 2-chlorobenzyl group. This structural configuration is crucial for its biological activity, influencing its interaction with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It may inhibit enzymes involved in cell proliferation and inflammatory pathways, thereby exhibiting antitumor and anti-inflammatory properties. The compound's mechanism involves binding to the active sites of enzymes, blocking substrate access, and modulating signal transduction pathways.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor effects across various cancer cell lines. For example, studies have reported:
- Growth Inhibition : In prostate cancer cell lines (PC3), the compound demonstrated a growth inhibition concentration (GI50) of approximately 5.6 μM .
- Breast Cancer : In MCF-7 and SKBR3 breast cancer cell lines, GI50 values were reported at 4.19 μM and 0.25 μM, respectively .
Anti-inflammatory Activity
The compound has shown promise as an anti-inflammatory agent. It exhibits inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory process:
Compound | COX-2 Inhibition IC50 (μM) |
---|---|
This compound | < 0.04 |
Standard (Diclofenac) | 54.65 |
This table illustrates the potency of this compound compared to established anti-inflammatory drugs .
Antimicrobial Activity
The compound also displays antimicrobial properties against various bacterial strains, including those resistant to conventional antibiotics. Its structural analogs have been shown to inhibit bacterial enzymes effectively .
Case Studies and Research Findings
Several studies have been conducted to explore the biological activities of pyrazole derivatives, including this compound:
- Antitumor Efficacy : A study demonstrated that derivatives of the pyrazole scaffold exhibited potent antitumor activity by inducing apoptosis in cancer cells through modulation of apoptotic pathways .
- Neuroprotective Effects : Another research highlighted the neuroprotective potential of pyrazole derivatives in models of neurodegenerative diseases, suggesting that these compounds could mitigate neuronal damage by inhibiting oxidative stress pathways .
- Inhibition Studies : In vitro assays have shown that the compound can inhibit specific kinases involved in cancer progression, further supporting its potential as an anticancer agent.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]pyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c11-9-4-2-1-3-8(9)7-14-6-5-10(12)13-14/h1-6H,7H2,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCONEINCKQOFEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC(=N2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.